A-Z Guide to tert-Butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate: Synthesis, Characterization, and Application
A-Z Guide to tert-Butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate: Synthesis, Characterization, and Application
Abstract: This technical guide provides a comprehensive overview of tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate, a key building block in modern medicinal chemistry. The bridged bicyclic structure of the 6-azabicyclo[3.2.1]octane core offers a rigid scaffold that allows for the precise three-dimensional positioning of functional groups, an attractive feature for designing potent and selective therapeutic agents. This document details the compound's critical identification data, including its CAS number, and presents an in-depth, field-tested protocol for its synthesis, purification, and analytical characterization. Furthermore, it explores the compound's significance and applications in drug discovery, supported by authoritative references. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.
Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of reproducible science. tert-Butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate is a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine on a rigid bicyclic framework.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number. While multiple CAS numbers may exist for different isomers or salt forms, a commonly referenced number for a related isomer is 1199942-73-8 .[1] It is crucial for researchers to verify the specific isomer and form required for their application by cross-referencing with their supplier's documentation.
Table 1: Compound Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate | |
| CAS Number | 1199942-73-8 (isomer specific) | [1] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [2] |
| Molecular Weight | 226.32 g/mol | [3] |
| Appearance | Typically a solid (e.g., white to off-white powder) | [4] |
| Purity | ≥95% (typical commercial grade) | [4] |
| Storage | Store under inert gas, often refrigerated (2-8°C) | [5] |
Synthesis and Purification
The synthesis of azabicyclic scaffolds often involves multi-step sequences. A common and reliable strategy to access the 6-azabicyclo[3.2.1]octane core involves intramolecular cyclization reactions. The following protocol is a representative example adapted from established methodologies for related bicyclic systems, emphasizing the rationale behind key steps.[6][7]
Synthetic Strategy & Mechanistic Overview
The described synthesis employs a copper-catalyzed intramolecular carboamination of an N-sulfonyl-2-aryl-4-pentenamine derivative. This powerful reaction forms two new rings and two stereocenters in a single, enantioselective step, efficiently constructing the core bicyclic structure.[6] The Boc-protecting group is installed subsequently to provide the final, orthogonally protected product ready for further elaboration.
Caption: Generalized workflow for the synthesis of the 6-azabicyclo[3.2.1]octane core.
Detailed Experimental Protocol (Illustrative)
This protocol is illustrative. Researchers must consult primary literature and perform their own risk assessments.
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Cyclization: To a solution of the N-sulfonyl-2-aryl-4-pentenamine starting material in a suitable solvent (e.g., 1,2-dichloroethane), add the chiral copper catalyst (e.g., ₂) and a stoichiometric oxidant (e.g., MnO₂). Stir the reaction at an elevated temperature (e.g., 60-80°C) until completion, monitored by TLC or LC-MS.
-
Causality: The copper catalyst orchestrates the enantioselective aminocupration of the alkene, followed by an intramolecular C-C bond formation to forge the bicyclic ring system.[6] The oxidant is required to regenerate the active catalytic species.
-
-
Work-up and Isolation: Upon completion, cool the reaction mixture, filter through a pad of celite to remove the oxidant, and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the sulfonyl-protected intermediate.
-
Deprotection: Dissolve the intermediate in a protic solvent like methanol. Add magnesium turnings and sonicate the mixture at room temperature. This effects the reductive cleavage of the sulfonyl protecting group.
-
Boc Protection: After completion of the deprotection, filter the reaction mixture and concentrate. Dissolve the crude amine in a solvent such as tetrahydrofuran (THF). Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O).[8] Stir at room temperature for several hours.
-
Causality: The base neutralizes the acid formed during the reaction, and the (Boc)₂O reacts with the secondary amine to form the stable tert-butoxycarbonyl (Boc) carbamate.
-
-
Final Purification: Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the final compound by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate.
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of quality control.
Table 2: Key Analytical Data for Structural Verification
| Analysis Type | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (~1.4 ppm, singlet, 9H), distinct multiplets for the bicyclic protons, and signals for the primary amine protons (broad, exchangeable with D₂O). |
| ¹³C NMR | Resonances for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and distinct signals for the carbons of the bicyclic core. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 227.18, corresponding to the molecular formula C₁₂H₂₃N₂O₂⁺. |
| HPLC/UPLC | A single major peak under appropriate chromatographic conditions, with purity typically >95%. |
Applications in Medicinal Chemistry and Drug Discovery
The 6-azabicyclo[3.2.1]octane scaffold is considered a "privileged" structure in medicinal chemistry. Its conformational rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[6]
4.1. Role as a Privileged Scaffold
-
3D Diversity: The non-planar structure allows for the presentation of substituents in well-defined vectors, enabling chemists to probe the three-dimensional space of a target's binding pocket more effectively than with flat, aromatic rings.
-
Improved Physicochemical Properties: As a saturated heterocycle, this scaffold can improve properties like solubility and metabolic stability compared to aromatic analogues.
-
Novel Chemical Space: It provides access to novel chemical space, which is critical for developing intellectual property and overcoming challenges with existing drug classes.
This specific building block, with its orthogonally protected amines, is particularly valuable. The primary amine can be used for further derivatization (e.g., amide bond formation, reductive amination), while the Boc-protected amine remains shielded. The Boc group can be removed later under acidic conditions to allow for subsequent modifications at that position.
Caption: Role as a bifunctional scaffold for drug discovery.
4.2. Therapeutic Targets
Analogs and derivatives of azabicyclo[3.2.1]octane have shown potential in treating a range of conditions.[6] The scaffold is a core component of several natural products with significant biological activity and has been incorporated into synthetic molecules targeting the central nervous system (CNS), pain, and drug addiction.[6][9][10] For example, related 8-azabicyclo[3.2.1]octane sulfonamides have been developed as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory conditions.[11]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Hazards: While specific data for this exact compound may be limited, related structures are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][12]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[13]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. For long-term stability, refrigeration (2-8°C) is recommended.[5]
References
- tert-Butyl 3-Amino-6-azabicyclo[3.2.
- tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate.
- tert-butyl 3,6-diazabicyclo[3.2.
- Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters.
- 1199942-73-8 CAS Manufactory.ChemicalBook.
- (1S,2R,3R,5R)-tert-Butyl 3-amino-2-fluoro-8-azabicyclo[3.2.
- 3-Amino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester hydrochloride.Net-Chemical.
- tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, 97%, Thermo Scientific.Fisher Scientific.
- 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination.
- Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6...EvitaChem.
- 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
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